molecular formula C8H10F2O2 B2913956 7,7-Difluoronorcaran-2-carboxylic acid CAS No. 2248316-21-2

7,7-Difluoronorcaran-2-carboxylic acid

Cat. No.: B2913956
CAS No.: 2248316-21-2
M. Wt: 176.163
InChI Key: BMGBIYJKZHLBHC-UHFFFAOYSA-N
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Description

“7,7-Difluoronorcaran-2-carboxylic acid” likely refers to a carboxylic acid derivative of the norcarane (bicyclo[4.1.0]heptane) structure, with two fluorine atoms attached to the 7th carbon atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the carboxylic acid group onto the norcarane structure, possibly through a series of reactions involving functional group interconversions . The introduction of the fluorine atoms could potentially be achieved through halogenation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the seven-membered norcarane ring, with a carboxylic acid functional group on the 2nd carbon and two fluorine atoms on the 7th carbon .


Chemical Reactions Analysis

As a carboxylic acid, this compound would be expected to undergo reactions typical of this functional group, such as esterification and amide formation . The presence of the fluorine atoms may also influence the reactivity of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

Analytical Method Development

  • Matrix Effect-Free Analytical Methods : Powley et al. (2005) developed analytical methods for determining PFCAs in environmental matrices, such as soil, sediment, and sludge, addressing challenges like matrix suppression and achieving recovery values in the 70-120% range with limits of quantitation of 1 ppb (Powley, George, Ryan, & Buck, 2005).

Environmental Degradation and Phototoxicity

  • Photoinduced C-F Bond Cleavage : Fasani et al. (1999) studied the phototoxicity and degradation pathways of fluorinated 7-amino-4-quinolone-3-carboxylic acids, revealing heterolytic defluorination as a key degradation path (Fasani, Barberis Negra, Mella, Monti, & Albini, 1999).

Electrochemical Mineralization

  • Electrochemical Mineralization of PFCAs : Niu et al. (2012) described the use of Ce-doped modified porous nanocrystalline PbO2 film electrode for the electrochemical mineralization of PFCAs, demonstrating an effective degradation pathway for PFCAs in contaminated water (Niu, Lin, Xu, Wu, & Li, 2012).

Bioaccumulation Potential

  • Bioaccumulation Evaluation : Conder et al. (2008) provided a critical review of PFCAs' bioaccumulation potential, comparing it with regulatory criteria and persistent lipophilic compounds, concluding that PFCAs with seven or fewer carbon atoms are not considered bioaccumulative (Conder, Hoke, de Wolf, Russell, & Buck, 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, which is not specified .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the toxicity of its degradation products .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it were found to have useful medicinal properties, research might focus on optimizing its synthesis and studying its mechanism of action .

Properties

IUPAC Name

7,7-difluorobicyclo[4.1.0]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O2/c9-8(10)5-3-1-2-4(6(5)8)7(11)12/h4-6H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGBIYJKZHLBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C(C1)C2(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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